2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C13H7F5O3S and a molecular weight of 338.25 g/mol . It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, dimethyl ether, and dichloromethane . This compound is commonly used in organic synthesis and chemical research due to its unique structure and properties .
Preparation Methods
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate can be synthesized through the reaction of pentafluorophenol with 4-methylbenzenesulfonyl chloride . The reaction typically occurs under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the pentafluorophenyl group is replaced by a nucleophile.
Reduction: It can be reduced to form the corresponding phenol derivative.
Oxidation: Oxidation reactions can convert it into different sulfonate derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis to modify molecular properties or catalyze specific reactions.
Chemical Research: Due to its unique structure, it serves as an intermediate in the synthesis of various organic compounds.
Biological Studies: It can be used in the development of biologically active molecules.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions . The pentafluorophenyl group is electron-withdrawing, which stabilizes the transition state and facilitates the substitution process . This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound also contains a pentafluorophenyl group but has a different sulfonate moiety.
Pentafluorophenyl toluene-4-sulphonate: Another similar compound with slight variations in its structure.
The uniqueness of this compound lies in its specific combination of the pentafluorophenyl group and the 4-methylbenzenesulfonate moiety, which imparts distinct reactivity and properties .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTDUXYMXVJZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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